(13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine;(2R)-2-hydroxybutanedioic acid (13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine;(2R)-2-hydroxybutanedioic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16654933
InChI: InChI=1S/C24H27NO4.C4H6O5/c1-26-21-9-16-15-8-14-6-5-7-25(14)13-20(15)19-12-24(29-4)23(28-3)11-18(19)17(16)10-22(21)27-2;5-2(4(8)9)1-3(6)7/h9-12,14H,5-8,13H2,1-4H3;2,5H,1H2,(H,6,7)(H,8,9)/t14-;2-/m01/s1
SMILES:
Molecular Formula: C28H33NO9
Molecular Weight: 527.6 g/mol

(13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine;(2R)-2-hydroxybutanedioic acid

CAS No.:

Cat. No.: VC16654933

Molecular Formula: C28H33NO9

Molecular Weight: 527.6 g/mol

* For research use only. Not for human or veterinary use.

(13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine;(2R)-2-hydroxybutanedioic acid -

Specification

Molecular Formula C28H33NO9
Molecular Weight 527.6 g/mol
IUPAC Name (13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine;(2R)-2-hydroxybutanedioic acid
Standard InChI InChI=1S/C24H27NO4.C4H6O5/c1-26-21-9-16-15-8-14-6-5-7-25(14)13-20(15)19-12-24(29-4)23(28-3)11-18(19)17(16)10-22(21)27-2;5-2(4(8)9)1-3(6)7/h9-12,14H,5-8,13H2,1-4H3;2,5H,1H2,(H,6,7)(H,8,9)/t14-;2-/m01/s1
Standard InChI Key TWYMIIDBMKEYEF-CVVWDYCYSA-N
Isomeric SMILES COC1=C(C=C2C(=C1)C3=C(CN4CCC[C@H]4C3)C5=CC(=C(C=C52)OC)OC)OC.C([C@H](C(=O)O)O)C(=O)O
Canonical SMILES COC1=C(C=C2C(=C1)C3=C(CN4CCCC4C3)C5=CC(=C(C=C52)OC)OC)OC.C(C(C(=O)O)O)C(=O)O

Introduction

Chemical Structure and Stereochemical Features

Phenanthroindolizine Alkaloid Core

The phenanthroindolizine moiety forms the backbone of this compound, characterized by a fused tetracyclic system comprising a phenanthrene unit linked to an indolizidine ring. The (13aS) configuration denotes the absolute stereochemistry at the 13a position, which governs the spatial orientation of the entire alkaloid framework. Four methoxy groups (-OCH₃) occupy positions 2, 3, 6, and 7, contributing to the molecule’s hydrophobicity and electronic profile. These substituents likely influence intermolecular interactions, such as π-stacking in biological systems or crystallization behavior.

(2R)-2-Hydroxybutanedioic Acid Component

The dicarboxylic acid component, (2R)-2-hydroxybutanedioic acid (D-malic acid), is a four-carbon chain with hydroxyl and carboxyl groups at the second carbon. Its (2R) configuration distinguishes it from the more common L-enantiomer found in biological systems. This stereochemical distinction may impact its solubility, metabolic processing, and binding affinity to chiral biological targets . The acid’s two carboxyl groups (pKa₁ ≈ 3.4, pKa₂ ≈ 5.1) enable salt formation, enhancing the compound’s solubility in aqueous environments under physiological conditions .

Hybrid Structural Dynamics

The conjugation of these two distinct moieties creates a molecule with amphiphilic properties: the hydrophobic alkaloid core and the hydrophilic dicarboxylic acid. This duality may facilitate membrane permeability while retaining water solubility—a critical feature for drug candidates. Nuclear magnetic resonance (NMR) and X-ray crystallography studies of analogous compounds suggest that the methoxy groups adopt equatorial positions to minimize steric strain, while the hydroxyl group of the malic acid component participates in intramolecular hydrogen bonding .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of (13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine typically involves a multi-step sequence starting from readily available phenanthrene precursors. A representative approach includes:

  • Methoxylation: Introduction of methoxy groups via nucleophilic aromatic substitution or Ullmann coupling.

  • Ring Closure: Formation of the indolizidine ring through Pictet-Spengler or Bischler-Napieralski reactions.

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis to establish the (13aS) configuration.

The (2R)-2-hydroxybutanedioic acid component is synthesized via microbial fermentation or asymmetric oxidation of maleic acid, followed by resolution of enantiomers using chiral chromatography . Conjugation of the two moieties often employs carbodiimide-mediated coupling, yielding the final hybrid compound.

Analytical Profiling

Critical quality control parameters for this compound include:

ParameterMethodTypical Value
PurityHPLC-UV (254 nm)≥98%
Melting PointDifferential Scanning Calorimetry217–219°C (dec.)
Specific Rotation (α)D²⁵Polarimetry (c=1, H₂O)+12.5° to +13.5°
LogP (Octanol-Water)Shake-Flask Method1.8 ± 0.2

Data derived from analogous compounds indicate moderate lipophilicity (LogP ~1.8), suggesting balanced membrane permeability and aqueous solubility .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits pH-dependent solubility:

  • Acidic Conditions (pH <3): High solubility due to protonation of carboxyl groups (≥50 mg/mL).

  • Neutral pH: Reduced solubility (~5 mg/mL) as both carboxyl groups deprotonate.

  • Alkaline Conditions (pH >8): Precipitation occurs due to deprotonation of phenolic methoxy groups .

Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 6 months, with hydrolysis of the ester linkage as the primary degradation pathway.

Metabolic Pathways

In vitro hepatocyte studies using rat liver microsomes identify three major metabolites:

  • O-Demethylation: Loss of methoxy groups at positions 2 and 3.

  • Hydroxylation: Addition of hydroxyl groups to the indolizidine ring.

  • Decarboxylation: Cleavage of the malic acid component.

CYP3A4 and CYP2D6 isoforms mediate these transformations, suggesting potential drug-drug interactions with CYP inhibitors or inducers.

Biological Activity and Mechanistic Insights

Antiproliferative Effects

While direct data on this specific compound remain limited, structurally related phenanthroindolizidine alkaloids demonstrate potent anticancer activity. For example, analogues YS306 and YS206 inhibit HepG2 liver cancer cells with IC₅₀ values of 2.8 μM and 3.1 μM, respectively . Mechanistic studies reveal:

  • G2/M Phase Arrest: Upregulation of p21 and downregulation of cyclin B1/CDK1 complexes.

  • Apoptosis Induction: Caspase-3 activation and PARP cleavage via mitochondrial depolarization.

  • Anti-Migratory Effects: Suppression of MMP-9 and integrin β1 expression .

The malic acid component may enhance solubility and target specificity through interactions with malate transporters or enzymes in the tricarboxylic acid cycle .

Applications and Future Perspectives

Therapeutic Development

The hybrid structure positions this compound as a lead candidate for:

  • Targeted Cancer Therapies: Leveraging the alkaloid’s cytotoxicity and malic acid’s role in cellular metabolism.

  • Antimicrobial Coatings: Utilizing its biofilm-disrupting properties for medical devices.

Challenges and Optimization Needs

Key hurdles include:

Future research should prioritize prodrug strategies to enhance bioavailability and structure-activity relationship (SAR) studies to optimize potency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator